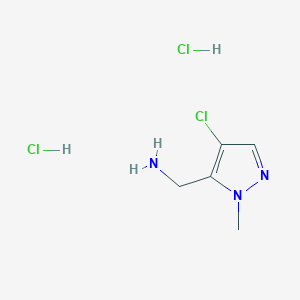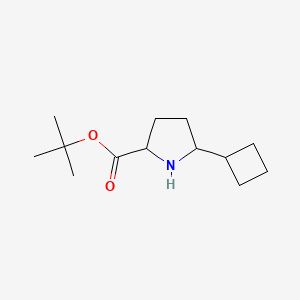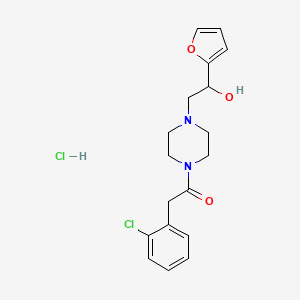![molecular formula C13H10Cl2FNO B2943831 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 868256-58-0](/img/structure/B2943831.png)
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It is a Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
The synthesis of this compound involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The raw materials used in the production method are easy to obtain, and the synthesis conditions are simple .Molecular Structure Analysis
The molecular formula of this compound is C14H12Cl2FNO, and it has a molecular weight of 300.16 . The Schiff base ligand participates in coordination with metal (II) ions through “O” and “N” donor atoms .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The compound is brown in color and has a melting point greater than 350°C . Its molar conductance is approximately 16 Ohm−1·cm2·mol−1 .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound and its metal complexes. These complexes, formed by coordinating the Schiff base ligand with metal ions (Mn, Co, Ni, Cu, and Zn), exhibited higher antibacterial activity than the free Schiff base ligand. They were tested against both Gram-negative (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis and Staphylococcus typhi) bacteria using the disc diffusion method .
- 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been employed in the enzymatic production of fluorocatechols. Its role in this process highlights its relevance in synthetic chemistry and biocatalysis .
- Related unsymmetrical salphen-Al complexes, which share structural features with this compound, have been studied for ring-opening polymerization catalysis. Although not directly involving 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, this research underscores the broader significance of similar ligands in catalytic applications .
- Transition metal complexes with Schiff base ligands containing oxygen and nitrogen donor atoms have diverse biological properties. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities. While not specific to this compound, it highlights the potential of similar ligands in drug discovery .
- Researchers have investigated the coordination behavior of the Schiff base ligand 4-chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol with metal ions. Spectroscopic techniques (FT-IR, UV-Vis, and NMR) revealed that the ligand’s oxygen and nitrogen atoms participate in coordination, resulting in six-coordinated octahedral metal complexes .
Antibacterial Activity
Enzymatic Production of Fluorocatechols
Ring-Opening Polymerization Catalysis
Biological and Pharmaceutical Properties
Coordination Chemistry Studies
Mechanism of Action
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
properties
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFYGNBUVMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)


![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)
![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)


![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)